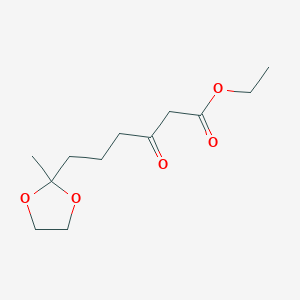

Ethyl 6-(2-methyl-1,3-dioxolan-2-yl)-3-oxohexanoate

Cat. No. B8407626

M. Wt: 244.28 g/mol

InChI Key: ADJZAYXIMRCLPA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04052413

Procedure details

11.8 Grams (0.1 moles) of diethyl carbonate in 12.5 ml. of anhydrous ether was added to 4.55 g. (0.1 moles) of a 53 per cent dispersion of sodium hydride in mineral oil which was washed with anhydrous hexane and dried under nitrogen. This mixture was stirred under nitrogen and 8.6 g. (0.5 mole) of the ketal ketone, 5-(2-methyl-1,3-dioxolan-2-yl)-2-pentanone was added dropwise over a period of two hours. A gentle reflux was maintained throughout the addition and the refluxing was continued for an additional period of approximately 1 1/2hours. The solution was then cooled with an ice bath, 20 ml. of anhydrous ether and 2 ml. of absolute ethyl alcohol was added and it was stirred for 45 minutes to destroy any unreacted sodium hydride. The suspension was diluted with an equal volume of ether and the ice cold suspension was then added to a rapidly agitated mixture of 6 ml. of glacial acetic acid and 200 ml. of ice water. The etheral layer was separated, and the aqueous layer was additionally extracted twice with ether. The extract was washed with saturated sodium bicarbonate and with a saturated sodium chloride, dried with sodium sulfate, filtered and evaporated in vacuo to give the crude β-keto ester, 6-(2-methyl-1,3-dioxolan-2-yl)-3-oxo-hexanoic acid ethyl ester, b.p. 110°-112° C at 0.2 mm., Analysis calculated for C12H20O5 : C, 59.00; H, 8.25. Found: C, 58.92; H, 8.38.

[Compound]

Name

53

Quantity

0.1 mol

Type

reactant

Reaction Step Four

[Compound]

Name

ketal ketone

Quantity

0.5 mol

Type

reactant

Reaction Step Five

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[C:1](=O)([O:5]CC)[O:2][CH2:3][CH3:4].CCOCC.[H-].[Na+].[CH3:16][C:17]1([CH2:22][CH2:23][CH2:24][C:25](=[O:27])[CH3:26])[O:21][CH2:20][CH2:19][O:18]1>CCCCCC.C(O)C>[CH2:3]([O:2][C:1](=[O:5])[CH2:26][C:25](=[O:27])[CH2:24][CH2:23][CH2:22][C:17]1([CH3:16])[O:18][CH2:19][CH2:20][O:21]1)[CH3:4] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Two

|

Name

|

|

|

Quantity

|

0.1 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(OCC)(OCC)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCOCC

|

Step Four

[Compound]

|

Name

|

53

|

|

Quantity

|

0.1 mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Step Five

[Compound]

|

Name

|

ketal ketone

|

|

Quantity

|

0.5 mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1(OCCO1)CCCC(C)=O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCOCC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

This mixture was stirred under nitrogen

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under nitrogen

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

A gentle reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was maintained throughout the addition

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the refluxing was continued for an additional period of approximately 1 1/2hours

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was then cooled with an ice bath

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

it was stirred for 45 minutes

|

|

Duration

|

45 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to destroy any unreacted sodium hydride

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The suspension was diluted with an equal volume of ether

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the ice cold suspension was then added to a rapidly agitated mixture of 6 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The etheral layer was separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous layer was additionally extracted twice with ether

|

WASH

|

Type

|

WASH

|

|

Details

|

The extract was washed with saturated sodium bicarbonate and with a saturated sodium chloride

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried with sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated in vacuo

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(CC(CCCC1(OCCO1)C)=O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |